molecular formula C6H8N2O2 B12975854 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B12975854
M. Wt: 140.14 g/mol
InChI Key: SJKGCISXGXWMIF-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde or ketone under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with glyoxal in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-hydroxy-1-(1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(2-7-8)6(10)4-9/h2-3,9H,4H2,1H3

InChI Key

SJKGCISXGXWMIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CO

Origin of Product

United States

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